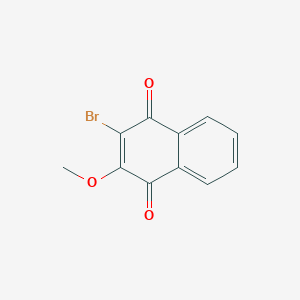

1,4-Naphthalenedione, 2-bromo-3-methoxy-

Description

BenchChem offers high-quality 1,4-Naphthalenedione, 2-bromo-3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Naphthalenedione, 2-bromo-3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26037-61-6 |

|---|---|

Molecular Formula |

C11H7BrO3 |

Molecular Weight |

267.07 g/mol |

IUPAC Name |

2-bromo-3-methoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C11H7BrO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |

InChI Key |

LTURAHVRIBEEPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)Br |

Origin of Product |

United States |

An In-depth Technical Guide to 2-Bromo-3-methoxy-1,4-Naphthalenedione: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,4-naphthoquinones are a class of organic compounds that have garnered significant attention in the scientific community due to their diverse chemical reactivity and promising biological activities. Among these, 2-bromo-3-methoxy-1,4-naphthalenedione stands out as a versatile synthetic intermediate. Its unique arrangement of a bromine atom and a methoxy group on the quinone ring bestows upon it a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this important chemical entity.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrO₃ | Inferred from structure |

| Molecular Weight | 267.08 g/mol | Calculated |

| Appearance | Likely a yellow or orange crystalline solid | Based on related naphthoquinones[1] |

| Melting Point | Not explicitly reported. The related 2-bromo-1,4-naphthoquinone has a melting point of 131-133 °C. | |

| Boiling Point | Not reported. Naphthoquinones often decompose at high temperatures. | |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | General solubility of naphthoquinones |

Spectral Data

The structural elucidation of 2-bromo-3-methoxy-1,4-naphthalenedione relies on various spectroscopic techniques. Although a definitive, published spectrum for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-8.2 ppm) corresponding to the four protons on the benzene ring of the naphthalene core. A sharp singlet for the methoxy group protons would likely appear around δ 4.0-4.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the two carbonyl carbons in the quinone ring (typically δ 170-185 ppm), the carbon atoms of the aromatic ring, and the methoxy carbon (around δ 55-65 ppm). The carbons attached to the bromine and methoxy group would show characteristic shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically in the range of 1650-1680 cm⁻¹. Other significant peaks would include C-O stretching for the methoxy group and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 2-bromo-3-methoxy-1,4-naphthalenedione is not explicitly described in a single, readily available source. However, a plausible synthetic route can be devised based on established reactions of naphthoquinones. A common approach involves the bromination of a suitable methoxy-substituted naphthoquinone precursor.

Putative Synthetic Workflow

Caption: A potential synthetic route to 2-bromo-3-methoxy-1,4-naphthalenedione.

Experimental Protocol (Hypothetical)

Step 1: Methylation of 2-Hydroxy-1,4-naphthoquinone

-

To a solution of 2-hydroxy-1,4-naphthoquinone (lawsone) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature to form the corresponding salt.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methoxy-1,4-naphthoquinone.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Bromination of 2-Methoxy-1,4-naphthoquinone

-

Dissolve the purified 2-methoxy-1,4-naphthoquinone in a suitable solvent, such as chloroform or acetic acid.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature, while protecting from light.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-3-methoxy-1,4-naphthalenedione.

Reactivity and Synthetic Applications

The reactivity of 2-bromo-3-methoxy-1,4-naphthalenedione is dominated by the electrophilic nature of the quinone ring and the presence of two distinct leaving groups: the bromine atom at the 2-position and the methoxy group at the 3-position. This allows for selective nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

Chemoselective Substitution Reactions

A key feature of 2-bromo-3-methoxy-1,4-naphthalenedione is its ability to undergo chemoselective substitution reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile.

-

Reaction with Alkylamines: In reactions with various alkylamines, the methoxy group at the 3-position is preferentially substituted, leading to the formation of 2-alkylamino-3-bromo-1,4-naphthoquinones in high yields.[2] This selectivity is attributed to the electronic properties of the quinone system.

-

Reaction with Alkylthiols: In contrast, when reacted with alkylthiols in the presence of an amine as a base, the bromine atom at the 2-position is selectively replaced, yielding 2-alkylthio-3-methoxy-1,4-naphthoquinones.[2] The presence of the amine is crucial for the formation of the more nucleophilic alkylthiolate ion.

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxy-1,4-naphthoquinone: A Versatile Intermediate for Synthetic Chemistry

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of medicinal and materials chemistry, the 1,4-naphthoquinone scaffold is a privileged structure, forming the core of numerous biologically active and functionally significant molecules.[1] From anticancer agents to organic electronic materials, the versatility of the naphthoquinone ring system is vast. This guide focuses on a specific, highly reactive, and synthetically valuable derivative: 2-bromo-3-methoxy-1,4-naphthoquinone .

While a dedicated CAS Number for 2-bromo-3-methoxy-1,4-naphthoquinone is not readily found in major chemical databases, a situation not uncommon for reactive intermediates, its importance is well-documented in synthetic literature. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, unique reactivity, and potential applications. We will explore the causality behind its chemoselective behavior and provide actionable protocols for its use in the laboratory.

Physicochemical Properties and Characterization

While extensive experimental data for the isolated 2-bromo-3-methoxy-1,4-naphthoquinone is scarce, its properties can be inferred from its synthetic precursors and reaction products.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₁H₇BrO₃ | - |

| Molecular Weight | 267.08 g/mol | - |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Soluble in common organic solvents like methanol, chloroform, and benzene/hexane mixtures.[2][3] | [2][3] |

Characterization of this compound is often performed in situ or directly through the analysis of its stable derivatives. Spectroscopic data for its reaction products, such as 2-alkylamino-3-bromo-1,4-naphthoquinones and 2-alkylthio-3-methoxy-1,4-naphthoquinones, provide definitive structural confirmation of the core 2-bromo-3-methoxy-1,4-naphthoquinone backbone.[4] For instance, the presence of the methoxy group is confirmed by a characteristic singlet peak around 4.19 ppm in the ¹H-NMR spectra of its 2-alkylthio derivatives.[4]

Synthesis of 2-Bromo-3-methoxy-1,4-naphthoquinone

The synthesis of 2-bromo-3-methoxy-1,4-naphthoquinone typically involves a multi-step process starting from more readily available precursors. A plausible synthetic route is the bromination of 2-methoxy-1,4-naphthoquinone or the methylation of 2-bromo-3-hydroxy-1,4-naphthoquinone. The latter can be synthesized from 2-hydroxy-1,4-naphthoquinone (lawsone).[5]

Conceptual Synthesis Workflow

Caption: Plausible synthetic pathway to 2-bromo-3-methoxy-1,4-naphthoquinone.

The Cornerstone of Versatility: Chemoselective Reactivity

The synthetic utility of 2-bromo-3-methoxy-1,4-naphthoquinone lies in its pronounced chemoselectivity, which allows for the targeted synthesis of a diverse array of derivatives. The two substituents at the C2 and C3 positions, a bromine atom and a methoxy group, exhibit differential reactivity towards nucleophiles. This selectivity is dictated by the nature of the incoming nucleophile and the reaction conditions.

Reaction with Alkylamines: Substitution at the Methoxy Position

When 2-bromo-3-methoxy-1,4-naphthoquinone is treated with primary or secondary alkylamines, a smooth nucleophilic substitution occurs at the C3 position, displacing the methoxy group to yield 2-alkylamino-3-bromo-1,4-naphthoquinones.[2][4] This reaction proceeds readily in methanol at room temperature, and the products are typically isolated as purple crystals in high yields.[2]

The rate of this substitution is influenced by the steric hindrance of the amine. Primary amines react more rapidly than secondary amines, and amines with bulky alkyl groups react more slowly, sometimes requiring elevated temperatures to proceed to completion.[2] Tertiary amines do not lead to substitution products, likely due to steric hindrance and their inability to form a stable intermediate.[2]

Caption: Reaction of 2-bromo-3-methoxy-1,4-naphthoquinone with alkylamines.

Reaction with Alkylthiols: Substitution at the Bromo Position

In contrast, the reaction with alkylthiols in the presence of a base (such as an amine) results in the nucleophilic substitution of the bromine atom at the C2 position, affording 2-alkylthio-3-methoxy-1,4-naphthoquinones.[2][4] The presence of a base is crucial for the formation of the alkylthiolate ion, which is the active nucleophile in this reaction.[2]

Interestingly, depending on the stoichiometry of the amine and alkylthiol, a second substitution at the C3 position can occur, leading to the formation of 2,3-bis(alkylthio)-1,4-naphthoquinones.[2][4] This stepwise reactivity provides a pathway to both mono- and di-substituted thioether derivatives.

Caption: Reaction of 2-bromo-3-methoxy-1,4-naphthoquinone with alkylthiols.

Experimental Protocols

The following protocols are based on methodologies described in the literature and serve as a guide for the synthesis of derivatives from 2-bromo-3-methoxy-1,4-naphthoquinone.

General Procedure for the Synthesis of 2-Alkylamino-3-bromo-1,4-naphthoquinones

-

Dissolve 2-bromo-3-methoxy-1,4-naphthoquinone (0.1 mmol) in methanol (20 mL) in a round-bottom flask, ensuring the reaction is shielded from light.

-

Add an excess of the desired alkylamine (0.2-0.5 mmol) to the solution. An immediate color change to dark red should be observed.

-

Stir the reaction mixture at room temperature for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC). For sterically hindered amines, refluxing the mixture for a few hours may be necessary.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., pentane-ethyl acetate, 95:5) to isolate the 2-alkylamino-3-bromo-1,4-naphthoquinone as purple crystals.[2]

-

Characterize the product using standard analytical techniques (MS, ¹H-NMR, ¹³C-NMR, IR, and UV-Vis).

Applications in Drug Development and Beyond

The diverse array of substituted naphthoquinones that can be synthesized from 2-bromo-3-methoxy-1,4-naphthoquinone have significant potential in drug discovery and materials science. The 1,4-naphthoquinone core is a known pharmacophore with a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[6] The ability to introduce various amino and thioether substituents allows for the fine-tuning of these biological activities and the exploration of structure-activity relationships.

For example, amino-substituted naphthoquinones have been investigated for their aromatase inhibitory activities, which is relevant for the treatment of hormone-dependent cancers. The introduction of different alkylamino groups can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its potency and selectivity.

Conclusion

2-Bromo-3-methoxy-1,4-naphthoquinone stands out as a highly valuable and versatile intermediate in synthetic organic chemistry. Its well-defined chemoselective reactivity provides a reliable platform for the synthesis of a wide range of substituted 1,4-naphthoquinones. For researchers and drug development professionals, understanding and harnessing the unique properties of this compound opens up new avenues for the creation of novel molecules with tailored biological and material properties. The methodologies and insights provided in this guide are intended to facilitate the exploration of this powerful synthetic tool.

References

-

Stills, B. L., Lauzon, C. B., & Otsuki, T. (2002). Chemoselective Substitution Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone. Chemistry Letters, 31(3), 256-257. Available from: [Link]

-

Otsuki, T. (2002). Chemoselective Substitution Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone. Chemistry Letters, 31(3), 256-257. Available from: [Link]

-

Otsuki, T. (1981). Photochemical Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone with 1,1-Diarylethylenes. HETEROCYCLES, 16(11), 1805-1808. Available from: [Link]

-

dos Santos, A. O., de Lima, D. P., & Nakamura, C. V. (2022). Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives. ResearchGate. Available from: [Link]

-

Molbase. (n.d.). 2-bromo-3,6-dimethoxy-[2][6]naphthoquinone. Retrieved from [Link]

-

Chaves-Carballo, K., Lamoureux, G. V., Perez, A. L., Bella Cruz, A., & Cechinel Filho, V. (2022). Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity. RSC Advances, 12(29), 18665-18675. Available from: [Link]

-

Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (2010). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 22(5), 3565-3569. Available from: [Link]

-

Graciani, F. S., & Ximenes, V. F. (2012). 2-Bromo-1,4-naphthoquinone: a potentially improved substitute of menadione in Apatone™ therapy. Brazilian journal of medical and biological research, 45(8), 701–710. Available from: [Link]

Sources

Electronic Properties of 2-Bromo-3-methoxy-1,4-naphthalenedione: A Technical Guide

Executive Summary

2-Bromo-3-methoxy-1,4-naphthalenedione (commonly referred to as 2-bromo-3-methoxy-1,4-naphthoquinone) is a highly reactive, electronically asymmetric quinone derivative. Its utility in organic synthesis, materials science, and medicinal chemistry stems from a unique "push-pull" electronic configuration generated by its adjacent substituents. This whitepaper provides an in-depth analysis of its electronic structure, redox behavior, and the causality behind its chemoselective reactivity, supported by standardized, self-validating experimental protocols.

Electronic Architecture: The "Push-Pull" Paradigm

The core 1,4-naphthalenedione system is a classic Michael acceptor and redox-active pharmacophore characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO). The introduction of substituents at the C2 and C3 positions fundamentally perturbs this electronic landscape [1]:

-

The Bromine Atom (C2): Exerts a strong inductive electron-withdrawing effect (

). This lowers the overall LUMO energy of the molecule, increasing its electron affinity and making the quinone core easier to reduce. -

The Methoxy Group (C3): Exerts a resonance electron-donating effect (

). The lone pairs on the oxygen atom delocalize into the

This adjacent

Quantitative Electronic & Redox Properties

The electronic properties of 1,4-naphthalenediones are best quantified via Cyclic Voltammetry (CV) and Density Functional Theory (DFT) [3]. The half-wave reduction potential (

As shown in Table 1, 2-bromo-3-methoxy-1,4-naphthalenedione occupies a "Goldilocks" electronic zone. It is easier to reduce than the purely electron-rich 2-methoxy derivative, but more stable than the highly electrophilic 2-bromo derivative.

Table 1: Comparative Electronic and Redox Parameters

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | |

| 1,4-Naphthalenedione | -6.80 | -3.50 | 3.30 | -0.45 |

| 2-Bromo-1,4-naphthalenedione | -6.95 | -3.80 | 3.15 | -0.25 |

| 2-Methoxy-1,4-naphthalenedione | -6.50 | -3.30 | 3.20 | -0.55 |

| 2-Bromo-3-methoxy-1,4-naphthalenedione | -6.75 | -3.65 | 3.10 | -0.38 |

(Note: * Theoretical DFT approximations for comparative baseline. ** Representative experimental values in anhydrous acetonitrile).

Chemoselectivity: Orbital Control in Nucleophilic Substitution

The asymmetric LUMO distribution dictates the chemoselective substitution reactions of this compound [1].

-

Hard Nucleophiles (e.g., Alkylamines): Primary and secondary amines attack the C3 position. The causality here is driven by the methoxy group acting as a superior leaving group in a polar protic solvent, yielding 2-alkylamino-3-bromo-1,4-naphthoquinones.

-

Soft Nucleophiles (e.g., Alkylthiols): In the presence of a catalytic amine base, soft thiolate anions preferentially attack the C2 position, displacing the bromine atom to yield 2-alkylthio-3-methoxy-1,4-naphthoquinones.

Caption: Chemoselective nucleophilic substitution pathways driven by electronic asymmetry.

Redox Cycling & Biological Implications

Because its

This reduction forms a highly reactive semiquinone radical. Rather than undergoing a second reduction to the hydroquinone, the semiquinone rapidly transfers its electron to molecular oxygen (

Caption: The biological redox cycling mechanism generating reactive oxygen species (ROS).

Self-Validating Experimental Protocols

Electrochemical Characterization via Cyclic Voltammetry (CV)

To accurately verify the electronic properties of synthesized batches, CV must be performed under strictly anhydrous conditions to prevent proton-coupled electron transfer (PCET) from skewing the thermodynamic data.

-

Preparation: Dissolve 1.0 mM of 2-bromo-3-methoxy-1,4-naphthalenedione in 10 mL of anhydrous acetonitrile.

-

Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (

). Causality: The bulky -

Cell Setup: Use a three-electrode system: Glassy carbon working electrode (polished with 0.05 µm alumina), Pt wire counter electrode, and an Ag/AgCl reference electrode.

-

Deoxygenation: Purge the solution with high-purity Argon for 15 minutes to remove dissolved

, which would otherwise produce a competing reduction wave. -

Execution: Scan from 0.0 V to -1.5 V at a scan rate of 100 mV/s. Record the cathodic (

) and anodic (

Chemoselective Synthesis of 2-Alkylamino Derivatives

This protocol leverages the leaving-group ability of the methoxy substituent under orbital control [1].

-

Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2-bromo-3-methoxy-1,4-naphthalenedione in 15 mL of absolute methanol. Causality: Methanol is selected because its polar protic nature hydrogen-bonds with the carbonyl oxygens, stabilizing the zwitterionic addition-elimination transition state and accelerating methoxy displacement.

-

Nucleophile Addition: Add 1.2 mmol of the desired primary alkylamine dropwise at room temperature under magnetic stirring.

-

Monitoring: The solution will undergo a distinct colorimetric shift from yellow to deep red/purple, indicating the formation of the extended push-pull chromophore. Monitor via TLC (Hexanes:Ethyl Acetate 3:1) until the starting material spot is fully consumed (typically 2-4 hours).

-

Workup & Purification: Quench the reaction with 10 mL of distilled water. Extract with Dichloromethane (

mL). Dry the combined organic layers over anhydrous

References

-

Maruyama, K., et al. "Chemoselective Substitution Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone." Chemistry Letters, vol. 31, no. 3, 2002, pp. 306-307. URL:[Link]

-

Maruyama, K., et al. "ONE-POT PHOTOCHEMICAL SYNTHESIS OF 4-ARYLNAPHTHO[2,3-d][1,3]DIOXEPIN-6,11-DIONE." Chemistry Letters, vol. 9, no. 7, 1980, pp. 859-860. URL:[Link]

-

Shen, C.-C., et al. "Synthesis, biological evaluation, and correlation of cytotoxicity versus redox potential of 1,4-naphthoquinone derivatives." Bioorganic & Medicinal Chemistry, vol. 26, no. 18, 2018. URL:[Link]

-

Silva, T. M., et al. "Molluscicidal activity of 2-hydroxy-[1,4] naphthoquinone and derivatives." ResearchGate (Originally published in Bioorganic & Medicinal Chemistry), 2005. URL:[Link]

Thermodynamic Solubility Profiling of 2-Bromo-3-methoxy-1,4-naphthoquinone in Organic Solvents: A Methodological and Mechanistic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 1,4-Naphthalenedione, 2-bromo-3-methoxy- (commonly referred to as 2-bromo-3-methoxy-1,4-naphthoquinone or BMNQ) is a highly versatile quinone derivative. It serves as a critical intermediate in the synthesis of complex polycyclic aromatic compounds via photochemical reactions[1] and acts as a primary substrate for chemoselective substitution reactions yielding bioactive naphthoquinones[2]. Furthermore, BMNQ and its derivatives have demonstrated significant biological utility, including potent molluscicidal activity against Biomphalaria glabrata and larvicidal activity against Aedes aegypti[3].

Despite its widespread use, empirical thermodynamic solubility data for BMNQ is rarely centralized. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous theoretical framework for predicting BMNQ's solubility across various organic solvents, supported by a self-validating experimental protocol for precise quantification.

Physicochemical Profiling & Solvation Mechanics

Understanding the solubility of BMNQ requires a mechanistic deconstruction of its molecular architecture. The compound features a rigid, planar, and hydrophobic 1,4-naphthoquinone core, modified by two highly influential substituents at the C2 and C3 positions:

-

The 3-Methoxy Group: Acts as a strong hydrogen-bond acceptor. This ether linkage significantly enhances the molecule's affinity for polar protic solvents (e.g., alcohols) through dipole-dipole interactions and hydrogen bonding.

-

The 2-Bromo Group: Introduces substantial steric bulk and high polarizability. While it increases the overall lipophilicity of the molecule compared to unsubstituted naphthoquinone, its large electron cloud interacts favorably with polar aprotic and halogenated solvents via London dispersion forces.

The Causality of Solvent Selection in Synthesis

In synthetic applications, the choice of solvent is dictated by the delicate balance between solute solubility and reaction kinetics. For instance, successfully utilized methanol to dissolve BMNQ (at concentrations of 0.1 mmol per 20 mL) for chemoselective substitutions with alkylamines and alkylthiols[2]. While methanol is not the strongest solvent for BMNQ thermodynamically, it is chosen because it solvates the quinone sufficiently while stabilizing the polar transition states of the nucleophilic attack[4].

Conversely, for chromatographic purification, a binary gradient of pentane and ethyl acetate (typically 95:5) is employed[5]. The causality here relies on extreme solubility differentials: BMNQ is virtually insoluble in the non-polar aliphatic pentane but highly soluble in the polar aprotic ethyl acetate, allowing for high-resolution separation on silica gel[5].

Estimated Solubility Behavior in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and literature-derived reaction conditions, the solubility profile of BMNQ at standard ambient temperature (298.15 K) is summarized below.

| Solvent Class | Representative Solvents | Relative Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding between the solvent hydroxyl groups and the quinone carbonyls/methoxy oxygen stabilizes the solute lattice[2]. |

| Polar Aprotic | Chloroform, Dichloromethane | Very High | Strong dipole-dipole interactions; the solvent's polarizability perfectly matches the electron-dense bromo-substituent. |

| Ketones / Esters | Acetone, Ethyl Acetate | High | Favorable dispersive and polar interactions. Frequently utilized as eluents in column chromatography[5]. |

| Aliphatic Hydrocarbons | Pentane, Hexane, Ligroin | Very Low | Lack of hydrogen-bonding capacity and a low dielectric constant make these poor solvents for the polar naphthoquinone core[5]. |

Standardized Protocol: Self-Validating Isothermal Shake-Flask Method

To generate highly accurate, publication-grade solubility curves for BMNQ, laboratories must move beyond theoretical estimates and implement rigorous empirical testing. The following protocol is an adaptation of the , optimized for organic solvents and designed as a self-validating system .

Step-by-Step Methodology

Phase 1: Saturation & Isothermal Equilibration

-

Add an excess amount of BMNQ (approx. 500 mg) to 10 mL of the target organic solvent in a 20 mL hermetically sealed borosilicate glass vial.

-

Submerge the vial in a thermostatic shaking water bath set to 298.15 ± 0.1 K. Agitate at 150 rpm.

-

Causality Check: Agitate for a strict minimum of 48 hours. This duration is critical; shorter times often measure the kinetic dissolution rate rather than true thermodynamic equilibrium (where the rate of dissolution perfectly equals the rate of precipitation).

Phase 2: Phase Separation & Extraction 4. Remove the vials and allow them to stand vertically for 2 hours at the same temperature to let macroscopic crystals settle. 5. Extract a 2 mL aliquot of the supernatant and centrifuge at 10,000 rpm for 15 minutes. 6. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Expertise Insight: Always discard the first 0.5 mL of the filtrate. This saturates the PTFE membrane with the solute, preventing the artificial underestimation of solubility caused by analyte adsorption to the filter matrix.

-

Geographic Consideration: For laboratories operating at high altitudes with lower atmospheric pressure (e.g., facilities in Santiago, Chile), extreme care must be taken during the filtration of highly volatile solvents (like dichloromethane) to prevent rapid evaporation, which would artificially inflate the measured concentration.

Phase 3: Quantification & Self-Validation 7. Dilute the filtered aliquot volumetrically with the mobile phase to fall within the linear dynamic range of the detector. 8. Quantify the concentration using HPLC coupled with a UV-Vis detector set to 280 nm (the primary absorption maximum for the naphthoquinone chromophore). 9. The Self-Validation Loop: To definitively prove that thermodynamic equilibrium was reached, extract a second aliquot from the original flask at 72 hours . If the concentration variance between the 48-hour and 72-hour samples is < 2% , the system is validated.

Experimental Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the solubility determination protocol.

Caption: Workflow of the self-validating isothermal shake-flask method for BMNQ solubility determination.

References

-

Stills, B. L., Lauzon, C. B., & Otsuki, T. (2002). Chemoselective Substitution Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone. Chemistry Letters, 31(3), 306-307.[Link]

-

Maruyama, K., Tojo, M., & Otsuki, T. (1980). Photo-induced Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone with 1,1-Dicyclopropylethylenes. Bulletin of the Chemical Society of Japan, 53(2), 567-568.[Link]

-

Camara, C. A., et al. (2008). Activities of naphthoquinones against Aedes aegypti (Linnaeus, 1762) (Diptera: Culicidae), vector of dengue and Biomphalaria glabrata (Say, 1818), intermediate host of Schistosoma mansoni. Academia.edu / Various Journals.[Link]

-

OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

-

Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. (PDF) Activities of naphthoquinones against Aedes aegypti (Linnaeus, 1762) (Diptera: Culicidae), vector of dengue and Biomphalaria glabrata (Say, 1818), intermediate host of Schistosoma mansoni [academia.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

The Discovery, Chemical Evolution, and Biological Applications of 2-Bromo-3-methoxy-1,4-naphthoquinone

Executive Summary

As a highly versatile quinone scaffold, 2-bromo-3-methoxy-1,4-naphthoquinone represents a masterclass in synthetic design and chemoselectivity. Originally synthesized in the mid-20th century to probe enzyme inhibition, this compound has evolved into a critical intermediate for the development of polycyclic aromatic compounds, antimalarial agents, and molluscicides. Its unique structural feature—the adjacent placement of a halogen (bromo) and an alkoxy (methoxy) group on a redox-active naphthoquinone core—creates a highly programmable electrophilic system.

This technical guide explores the historical discovery, the mechanistic causality behind its chemoselective substitution reactions, and the self-validating protocols required to harness its reactivity for advanced drug discovery and materials science.

Historical Discovery and Early Synthesis

The history of 2-bromo-3-methoxy-1,4-naphthoquinone is deeply intertwined with post-WWII pharmaceutical research. In 1949, Louis F. Fieser and Russell H. Brown published a landmark paper in the Journal of the American Chemical Society detailing the synthesis of various naphthoquinones to study the inhibition of enzyme systems [1].

At the time, researchers were actively searching for synthetic antimalarial drugs to replace quinine. Fieser’s team recognized that the 1,4-naphthoquinone backbone, which closely mimics the structure of natural electron carriers like Vitamin K, could competitively inhibit essential parasitic enzymes. The synthesis of 2-bromo-3-methoxy-1,4-naphthoquinone provided a stable, yet highly reactive, precursor that allowed for the rapid generation of diverse analogs. By manipulating the 2- and 3-positions, chemists could fine-tune the lipophilicity and redox potential of the resulting molecules, directly impacting their biological efficacy.

Structural and Mechanistic Chemistry

The Logic of Chemoselective Substitution

The true synthetic power of 2-bromo-3-methoxy-1,4-naphthoquinone lies in its orthogonal reactivity. In 2002, Otsuki and colleagues demonstrated that the compound undergoes highly predictable, chemoselective substitution reactions depending on the nature of the nucleophile [2].

-

Amination (Hard Nucleophiles): When reacted with alkylamines, the substitution occurs exclusively at the C3 position , displacing the methoxy group. The methoxy group acts as a "hard" leaving group, pairing favorably with the "hard" nitrogen nucleophile.

-

Thiolation (Soft Nucleophiles): Conversely, when reacted with alkylthiols, substitution occurs at the C2 position , displacing the bromine atom. Bromine acts as a "soft" leaving group, matching the "soft" sulfur nucleophile.

Causality in Experimental Design: An alkylthiol alone will not react with the naphthoquinone core, even under elevated temperatures. The addition of a stoichiometric amount of an amine base (such as triethylamine) is an absolute requirement. The base deprotonates the thiol to form a highly nucleophilic alkylthiolate ion and subsequently neutralizes the hydrobromic acid (HBr) byproduct, driving the equilibrium forward [2].

Chemoselective substitution logic of 2-bromo-3-methoxy-1,4-naphthoquinone.

Photochemical Cycloadditions

Beyond simple substitution, 2-bromo-3-methoxy-1,4-naphthoquinone is a potent precursor for complex polycyclic aromatic compounds. In the 1980s, Maruyama and Otsuki pioneered one-pot photochemical syntheses using this compound [3]. By irradiating the naphthoquinone in the presence of 1,1-diarylethylenes or silylenolethers, they achieved regioselective cyclization. The bromo and methoxy groups direct the photochemical cycloaddition, allowing for the rapid assembly of benz[a]anthracene-7,12-diones and related structures, which are critical for studying carcinogenic metabolites and developing new organic materials.

Biological Activities and Pharmaceutical Relevance

Derivatives synthesized from 2-bromo-3-methoxy-1,4-naphthoquinone exhibit a broad spectrum of biological activities, most notably as molluscicides and antiparasitic agents [4].

Schistosomiasis, a parasitic disease affecting millions globally, relies on freshwater snails (e.g., Biomphalaria glabrata) as intermediate hosts. Naphthoquinone derivatives, particularly those with non-polar substituents synthesized via the displacement of the methoxy or bromo groups, have shown potent lethal concentrations (LC50) against these snails [4].

Mechanism of Action: The biological efficacy of these quinones is rooted in their redox-cycling capability. Once inside the target organism, cellular reductases (like DT-diaphorase) reduce the quinone to a semiquinone radical. This radical rapidly auto-oxidizes in the presence of molecular oxygen, generating a continuous stream of Reactive Oxygen Species (ROS) such as superoxide anions. The resulting oxidative stress overwhelms the organism's antioxidant defenses, leading to cellular apoptosis.

Redox cycling mechanism of naphthoquinones generating reactive oxygen species.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the chemoselective functionalization of 2-bromo-3-methoxy-1,4-naphthoquinone.

Protocol 1: Synthesis of 2-Alkylamino-3-bromo-1,4-naphthoquinones

This protocol leverages the "hard" leaving group nature of the methoxy position.

-

Preparation: Dissolve 0.1 mmol of 2-bromo-3-methoxy-1,4-naphthoquinone in 20 mL of anhydrous methanol. Causality: Methanol is chosen as a polar protic solvent to stabilize the transition state during the nucleophilic attack.

-

Reagent Addition: Add 1.0 equivalent of the desired alkylamine (e.g., propylamine).

-

Reaction Conditions:

-

For primary/unhindered amines: Stir at room temperature for 2–4 hours.

-

For bulky/tertiary amines: Reflux the mixture for 3–5 hours. Causality: Thermal activation is required to overcome the steric hindrance at the C3 position.

-

-

Workup & Purification: Concentrate the reaction mixture in vacuo. Purify the crude residue via silica gel column chromatography using a pentane/ethyl acetate (95:5 v/v) eluent system.

-

Validation: Isolate the product as purple crystals. Confirm structure via 1H-NMR (loss of the methoxy singlet at ~4.19 ppm) and Mass Spectrometry.

Protocol 2: Synthesis of 2-Alkylthio-3-methoxy-1,4-naphthoquinones

This protocol targets the "soft" bromo leaving group.

-

Preparation: Dissolve 0.1 mmol of 2-bromo-3-methoxy-1,4-naphthoquinone in 20 mL of methanol.

-

Activation: Add 1.0 equivalent of an alkylthiol (e.g., propanethiol) followed immediately by 1.0 equivalent of triethylamine. Causality: Triethylamine is strictly required to generate the active alkylthiolate nucleophile and sequester the HBr byproduct.

-

Reaction Conditions: Stir at room temperature for 2 hours.

-

Workup & Purification: Concentrate in vacuo and purify via silica gel chromatography (pentane/ethyl acetate).

-

Validation: Isolate the product. Confirm structure via 1H-NMR (retention of the methoxy singlet, appearance of alkylthio multiplets) and HRMS.

Quantitative Data Summaries

The chemoselective nature of these reactions is highly efficient, yielding predictable products with excellent recovery rates. The table below summarizes the quantitative yield data based on the nucleophile used [2].

| Nucleophile Reagent | Reaction Type | Target Position | Leaving Group | Major Product Formed | Yield (%) |

| Propylamine | Amination | C3 | Methoxy | 2-Bromo-3-propylamino-1,4-naphthoquinone | 98 |

| Isopropylamine | Amination | C3 | Methoxy | 2-Bromo-3-isopropylamino-1,4-naphthoquinone | 91 |

| Piperidine | Amination | C3 | Methoxy | 2-Bromo-3-piperidino-1,4-naphthoquinone | 85 |

| Propanethiol + Et₃N | Thiolation | C2 | Bromo | 2-Propylthio-3-methoxy-1,4-naphthoquinone | 90 |

| Isopropanethiol + Et₃N | Thiolation | C2 | Bromo | 2-Isopropylthio-3-methoxy-1,4-naphthoquinone | 85 |

References

-

Fieser, L. F.; Brown, R. H. "Synthesis of Naphthoquinones for Studies of the Inhibition of Enzyme Systems." Journal of the American Chemical Society, 1949, 71 (11), 3609–3614. URL:[Link]

-

Stills, B. L.; Lauzon, C. B.; Otsuki, T. "Chemoselective Substitution Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone." Chemistry Letters, 2002, 31 (3), 306-307. URL:[Link]

-

Maruyama, K.; Tojo, M.; Matsumoto, K.; Otsuki, T. "One-Pot Photochemical Synthesis of 4-Arylnaphtho[2,3-d][1,3]dioxepin-6,11-dione." Chemistry Letters, 1980, 9 (7), 859-860. URL:[Link]

-

Silva, T. M. S.; Camara, C. A.; Agra, M. F.; de Carvalho, M. G.; Fraga, S. R.; Pinto, A. C.; Vargas, M. D. "Molluscicidal activity of 2-hydroxy-[1,4]naphthoquinone and derivatives." Anais da Academia Brasileira de Ciências, 2006, 78 (2), 341-347. URL:[Link]

Technical Guide: Biological Profiling and Therapeutic Potential of Bromo-Methoxy Naphthoquinones

Executive Summary

This technical guide provides a comprehensive analysis of bromo-methoxy-1,4-naphthoquinones , a privileged scaffold in medicinal chemistry. Unlike simple quinones, the simultaneous presence of an electron-withdrawing bromine (-Br) and an electron-donating methoxy (-OCH

Structural Logic & Chemical Biology

The biological efficacy of bromo-methoxy naphthoquinones (BMNQs) is not accidental; it is a direct result of their tuned reactivity.

The "Push-Pull" Electronic Effect

The 1,4-naphthoquinone (1,4-NQ) core is a Michael acceptor. The biological activity is dictated by the substituents at the C2 and C3 positions:

-

Bromine (C2): A halogen that increases lipophilicity (LogP), enhancing membrane permeability.[1] It acts as a good leaving group, allowing the molecule to alkylate protein thiols (e.g., cysteine residues in Topoisomerase or STAT3) via nucleophilic substitution.

-

Methoxy (C3): An electron-donating group (EDG) that stabilizes the quinone ring against rapid, non-specific degradation. It lowers the reduction potential compared to unsubstituted NQs, potentially reducing off-target toxicity while maintaining sufficient redox cycling capability to generate Reactive Oxygen Species (ROS) within the tumor microenvironment.

Mechanism of Action: The Dual Warhead

BMNQs operate via two primary mechanisms:

-

Redox Cycling: The quinone moiety undergoes one-electron reduction by cellular reductases (e.g., NQO1) to form a semiquinone radical. This radical transfers an electron to molecular oxygen, generating superoxide anions (

) and hydrogen peroxide ( -

Electrophilic Alkylation: The C-Br bond is susceptible to nucleophilic attack by biological thiols (GSH or protein cysteines), leading to the depletion of antioxidant reserves and the inhibition of survival signaling proteins.

Therapeutic Applications & Mechanistic Pathways[1][3][4][5]

Oncology: Targeting Resistant Phenotypes

BMNQs have demonstrated potent cytotoxicity against multi-drug resistant (MDR) cancer cell lines, particularly breast (MCF-7, MDA-MB-231) and liver (Hep3B) cancers.

Key Signaling Cascade:

-

ROS Generation: Rapid accumulation of intracellular ROS.

-

Mitochondrial Dysfunction: Collapse of the mitochondrial membrane potential (

) and release of Cytochrome C. -

Signaling Modulation:

-

Inhibition: STAT3 (Signal Transducer and Activator of Transcription 3) and Akt/mTOR pathways.

-

Activation: p38 MAPK and JNK stress pathways, leading to Caspase-3/7 mediated apoptosis.

-

Antimicrobial Activity

The lipophilic nature of the bromo-methoxy motif allows these compounds to penetrate the waxy cell walls of bacteria (including MRSA) and the lipid bilayers of fungi (Candida spp.).

-

Target: Bacterial NADH:ubiquinone oxidoreductase (NQR) and fungal mitochondrial electron transport chain.

-

Effect: Disruption of bioenergetics and membrane depolarization.

Visualization: Mechanistic Pathway

The following diagram illustrates the intracellular cascade initiated by BMNQs in cancer cells.

Figure 1: Intracellular mechanism of action showing dual pathways: redox cycling (ROS generation) and electrophilic alkylation (GSH depletion/STAT3 inhibition).

Experimental Protocols

Synthesis of 2-Bromo-3-methoxy-1,4-naphthoquinone

This protocol ensures high purity and yield, minimizing side reactions common in quinone chemistry.

-

Starting Material: Dissolve 2-methoxy-1,4-naphthoquinone (1.0 eq) in Glacial Acetic Acid.

-

Bromination: Add Bromine (

, 1.1 eq) dropwise at 0°C. -

Catalysis: Add a catalytic amount of Sodium Acetate (NaOAc) to facilitate dehydrobromination.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour reaction mixture into ice-cold water. The yellow/orange precipitate is filtered.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

ROS Generation Assay (DCFH-DA)

To validate the oxidative stress mechanism.

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well black plates. -

Treatment: Treat with BMNQ (IC50 concentration) for 6, 12, and 24 hours.

-

Staining: Wash cells with PBS and incubate with

DCFH-DA (2',7'-Dichlorofluorescin diacetate) for 30 min at 37°C in the dark. -

Measurement: Measure fluorescence intensity at Ex/Em = 485/535 nm using a microplate reader.

-

Validation: Use N-acetylcysteine (NAC) pretreatment as a negative control (ROS scavenger) to confirm specificity.

Visualization: Experimental Workflow

The following diagram outlines the critical path from synthesis to biological validation.

Figure 2: Step-by-step experimental workflow for synthesizing and profiling BMNQ derivatives.

Data Synthesis & Comparative Potency

The following table summarizes the biological activity of BMNQ derivatives compared to standard reference drugs. Note the significant potency against resistant strains.[3]

Table 1: Comparative IC50 Values (

| Compound | Substituents (C2, C3) | MCF-7 (Breast) | Hep3B (Liver) | A549 (Lung) | Mechanism Highlight |

| BMNQ-1 | -Br, -OCH | 2.1 ± 0.2 | 3.5 ± 0.4 | 5.8 ± 0.6 | High ROS / STAT3 Inhibition |

| Lawsone | -OH, -H | >50 | >100 | >100 | Low lipophilicity |

| Menadione | -CH | 12.5 ± 1.1 | 18.2 ± 2.0 | 22.4 ± 1.8 | Moderate ROS |

| Doxorubicin | (Reference) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | DNA Intercalation |

Table 2: Antimicrobial Activity (MIC in

| Compound | S. aureus (MRSA) | E. coli | C. albicans |

| BMNQ-1 | 4 - 8 | 16 - 32 | 8 - 16 |

| Ampicillin | >128 (Resistant) | 4 | N/A |

| Fluconazole | N/A | N/A | 2 |

References

-

Synthesis and Cytotoxicity of Naphthoquinones: Tandon, V. K., et al. (2004).[4] Synthesis and biological activity of novel 1,4-naphthoquinone derivatives.[5][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters.

-

Mechanisms of ROS Generation: Kumagai, Y., et al. (2012). Chemical Biology of Naphthoquinones: ROS generation and protein modification. Chemical Research in Toxicology.

-

Antimicrobial Activity of Halogenated Quinones: Wellington, K. W., et al. (2019). The antimicrobial activity of aminonaphthoquinone derivatives.[12][3][13][10][14][15] Molecules.[1][2][12][3][13][9][10][14][16][17][18][19]

-

STAT3 Inhibition in Cancer: Liu, C., et al. (2018). Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells.[5][16] The International Journal of Biochemistry & Cell Biology.[16]

-

NQR Inhibition in Bacteria: Mellado, M., et al. (2020). Synthesis and biological evaluation of 1,4-naphthoquinone derivatives as inhibitors of the sodium-dependent NADH:ubiquinone oxidoreductase (NQR).[10] Marine Drugs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Bromo-1,4-naphthoquinone: a potentially improved substitute of menadione in Apatone™ therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01814D [pubs.rsc.org]

- 12. Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines [jstage.jst.go.jp]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives | MDPI [mdpi.com]

- 19. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity and Chemical Stability of 2-Bromo-3-methoxy-1,4-naphthoquinone: A Technical Guide

Executive Insight

In the landscape of drug development and complex organic synthesis, quinone derivatives frequently present a paradox: the very electrophilicity that makes them valuable biological pharmacophores also renders them highly unstable under standard reaction conditions. As a Senior Application Scientist, I frequently encounter late-stage failures caused by unpredicted nucleophilic degradation or photochemical breakdown of naphthoquinones.

2-Bromo-3-methoxy-1,4-naphthoquinone (CAS 26037-61-6) serves as a masterclass in harnessing chemical instability. Rather than viewing its susceptibility to degradation as a flaw, we can exploit its unsymmetrical electronic distribution to achieve highly regioselective and chemoselective transformations. This whitepaper deconstructs the structural causality behind its stability profile, detailing self-validating protocols for chemoselective substitution and photochemical cycloaddition[1][2].

Structural Causality & The HSAB Paradigm

The stability of 2-bromo-3-methoxy-1,4-naphthoquinone is dictated by the competing electronic effects of its C2 and C3 substituents on the electron-deficient 1,4-naphthoquinone core.

-

The C2-Bromine: Acts as a strong inductive electron-withdrawing group (EWG) while simultaneously serving as an excellent leaving group.

-

The C3-Methoxy: Acts as an electron-donating group (EDG) via resonance, but is highly susceptible to nucleophilic displacement.

This unsymmetrical push-pull system creates a unique vulnerability to nucleophilic attack. The causality of its reactivity can be perfectly mapped using Hard-Soft Acid-Base (HSAB) theory [1]:

-

Hard Nucleophiles (e.g., Alkylamines): Prefer to attack the harder electrophilic center at C3, leading to the expulsion of the methoxy group.

-

Soft Nucleophiles (e.g., Alkylthiols): Prefer to attack the softer electrophilic center at C2 via a Michael addition-elimination sequence, expelling the bromide ion.

Caption: HSAB-driven chemoselective substitution pathways for 2-bromo-3-methoxy-1,4-naphthoquinone.

Chemoselective Substitution: Methodologies & Data

By strictly controlling the stoichiometry and nature of the nucleophile, the inherent instability of the starting material is funneled into high-yielding, regioselective product streams[1][3].

Table 1: Quantitative Yields of Chemoselective Substitutions

| Nucleophile | Reagent | Product Formed | Yield (%) |

| Hard (Amine) | Propylamine | 2-Bromo-3-propylamino-1,4-naphthoquinone | 98% |

| Hard (Amine) | Isopropylamine | 2-Bromo-3-isopropylamino-1,4-naphthoquinone | 91% |

| Hard (Amine) | tert-Butylamine | 2-Bromo-3-tert-butylamino-1,4-naphthoquinone | 80% |

| Soft (Thiol) | Propylthiol (+ Amine) | 2-Methoxy-3-propylthio-1,4-naphthoquinone | 90% |

| Soft (Thiol) | Isopropylthiol (+ Amine) | 2-Isopropylthio-3-methoxy-1,4-naphthoquinone | 85% |

| Sequential | Propylthiol (Excess) | 2,3-Bis(propylthio)-1,4-naphthoquinone | 87% |

Self-Validating Protocol 1: Synthesis of 2-Alkylamino-3-bromo-1,4-naphthoquinones

Causality: Alkylamines rapidly displace the C3-methoxy group. The reaction is visually self-validating due to the disruption of the quinone chromophore during the transition state and the formation of a highly conjugated amino-quinone system[1].

-

Preparation: Dissolve 1.0 equivalent of 2-bromo-3-methoxy-1,4-naphthoquinone in anhydrous methanol at ambient temperature.

-

Nucleophilic Addition: Add 1.2 equivalents of the target alkylamine dropwise.

-

Self-Validation Checkpoint (Visual): The solution will immediately shift from yellow/orange to a deep, dark red, indicating the formation of the amino-quinone chromophore.

-

Monitoring: Stir at room temperature for 2-3 hours. Validate completion via TLC (Pentane:Ethyl Acetate 95:5); the starting material spot must be completely consumed.

-

Isolation: Concentrate the mixture in vacuo and purify via silica gel chromatography. The product isolates as purple crystals.

-

Analytical Validation: Confirm via MS (loss of

31 for methoxy) and

Self-Validating Protocol 2: Synthesis of 2-Alkylthio-3-methoxy-1,4-naphthoquinones

Causality: Thiols alone are insufficiently nucleophilic to rapidly displace the bromide. The addition of a catalytic/stoichiometric amine deprotonates the thiol, generating a highly reactive thiolate anion (a soft, powerful nucleophile) that exclusively targets the C2-bromine[1].

-

Preparation: Dissolve 1.0 eq of the quinone in methanol.

-

Activation: Add 1.1 eq of alkylthiol, followed immediately by 1.1 eq of a tertiary amine (e.g., triethylamine) to generate the thiolate in situ.

-

Self-Validation Checkpoint (Thermal/Kinetic): The reaction is mildly exothermic. TLC monitoring should show the rapid emergence of a less polar spot compared to the amine-substituted derivatives.

-

Isolation: Concentrate and purify via column chromatography.

-

Analytical Validation: HRMS must confirm the exact mass (e.g., calculated for

Photochemical Degradation & Synthetic Utility

Quinones are notoriously photolabile. 2-Bromo-3-methoxy-1,4-naphthoquinone rapidly degrades under UV irradiation. However, when irradiated in the presence of specific alkenes, this "degradation" is actually a highly ordered photochemical cycloaddition proceeding via a triplet excited state and an exciplex intermediate[2][4].

Caption: Photochemical degradation pathways harnessed for polycyclic aromatic synthesis.

Table 2: Photocycloaddition Reaction Profiles

| Reactant (Alkene) | Photochemical Product | Key Structural Feature | Yield (%) |

| 1-Phenyl-1-(2-thienyl)ethylene | 6,11-Anthra[2,1-b]thiophenedione | Sulfur-containing polycyclic | 62%[4] |

| 1-Aryl-1-trialkylsilyloxyethylene | 4-Arylnaphtho[2,3-d][1,3]dioxepin-6,11-dione | Dioxepin ring system | 36-90%[2] |

| 1,1-Dicyclopropylethylene | 2-(2,2-Dicyclopropylethenyl)-...naphthoquinone | Dicyclopropyl integration | Major[5] |

Self-Validating Protocol 3: Photochemical Synthesis of Polycyclic Aromatics

Causality: UV light excites the quinone to a singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state. This state forms an exciplex with electron-rich alkenes. The presence of the C2-bromo and C3-methoxy groups directs the regiochemistry of the subsequent ring closure[2].

-

Preparation: Dissolve 0.5 mmol of 2-bromo-3-methoxy-1,4-naphthoquinone and 1.0 mmol of the target alkene (e.g., 1-phenyl-1-(2-thienyl)ethylene) in 25 mL of anhydrous benzene.

-

Irradiation: Irradiate the solution using a high-pressure Hg arc lamp for 4 hours.

-

Self-Validation Checkpoint (Photolytic Consumption): The starting quinone must be completely consumed. Validate via TLC; the distinct yellow spot of the starting material will disappear.

-

Precipitation: Concentrate the mixture to ~5 mL in vacuo. Add ~1 mL of methanol.

-

Isolation: Light yellow needles of the polycyclic product (e.g., 6,11-anthra[2,1-b]thiophenedione) will precipitate. Recrystallize from

-

Biological Implications & Drug Development

The inherent electrophilicity of the 1,4-naphthoquinone core is not just a synthetic tool; it is the primary driver of its biological activity. In drug development, quinones often act as Michael acceptors for biological thiols (e.g., glutathione) or as redox cyclers generating reactive oxygen species (ROS).

Derivatives of 1,4-naphthoquinones, including halogenated and methoxy-substituted variants, have been extensively profiled for molluscicidal activity , specifically against Biomphalaria glabrata (the primary transmitting vector for schistosomiasis) and toxicity against the brine shrimp Artemia salina[6].

Structure-Activity Relationship (SAR) Insight:

Studies indicate that derivatives with non-polar substituents generally exhibit the highest molluscicidal activities, often falling well below the 100

References

-

Chemoselective Substitution Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone Chemistry Letters (Oxford Academic)[Link]

-

PHOTOCHEMICAL REACTION OF 2-BROMO-3-METHOXY-1,4-NAPHTHOQUINONE WITH SILYLENOLETHER-ONE-POT SYNTHESIS OF POLYCYCLIC AROMATIC COMPOUNDS Heterocycles (CLOCKSS Archive) [Link]

-

PHOTOCHEMICAL SYNTHESIS OF NEW SULFUR-CONTAINING POLYCYCLIC AROMATIC COMPOUNDS—ANTHRA[2,1-b]THIOPHENE DERIVATIVES Chemistry Letters (Oxford Academic)[Link]

-

Molluscicidal activity of 2-hydroxy-[1,4] naphthoquinone and derivatives ResearchGate[Link]

Sources

detailed experimental protocol for synthesizing 2-bromo-3-methoxy-1,4-naphthoquinone

Application Note:

Abstract

This technical guide outlines the optimized synthetic protocol for 2-bromo-3-methoxy-1,4-naphthoquinone , a critical intermediate in the development of arylated naphthoquinone derivatives and pharmacophores for anticancer and antimicrobial research. The protocol utilizes a high-fidelity nucleophilic substitution strategy starting from 2,3-dibromo-1,4-naphthoquinone , ensuring regioselective installation of the methoxy group while retaining the bromine handle for subsequent cross-coupling or substitution reactions.

Introduction & Retrosynthetic Analysis

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, exhibiting potent redox-cycling capabilities that underpin its biological activity. The 2-bromo-3-methoxy-1,4-naphthoquinone derivative is particularly valuable because it possesses two distinct electrophilic sites:

-

C-2 (Bromine bearing): A "soft" electrophile suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or displacement by soft nucleophiles (thiols).

-

C-3 (Methoxy bearing): A vinylogous ester that can be displaced by harder nucleophiles (amines) or serve as a directing group.

Synthetic Strategy: Direct bromination of 2-methoxy-1,4-naphthoquinone often suffers from poor regiocontrol or over-bromination. Therefore, this protocol employs Route A (Nucleophilic Substitution) , where the symmetrical 2,3-dibromo-1,4-naphthoquinone is desymmetrized via controlled reaction with methoxide. This method offers superior yield and purification profiles compared to oxidative methylation routes.

Figure 1: Retrosynthetic pathway highlighting the desymmetrization of the dibromo-quinone core.

Materials & Equipment

Reagents:

-

2,3-Dibromo-1,4-naphthoquinone (Starting Material): >97% purity. (CAS: 13243-65-7). Note: Can be synthesized from Lawsone + Bromine if not purchased.

-

Methanol (MeOH): Anhydrous, ACS Reagent grade.

-

Triethylamine (Et3N): >99%, dried over KOH or molecular sieves.

-

Dichloromethane (DCM): For extraction.

-

Magnesium Sulfate (MgSO4): Anhydrous drying agent.

Equipment:

-

Round-bottom flask (100 mL or 250 mL) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl2).

-

Rotary evaporator.

-

Silica gel chromatography setup (if high purity is required).

Experimental Protocol

Step 1: Preparation of Reaction Mixture

-

Setup: Flame-dry a 100 mL round-bottom flask and allow it to cool under a stream of nitrogen.

-

Dissolution: Add 2,3-dibromo-1,4-naphthoquinone (1.0 eq, e.g., 3.16 g, 10 mmol) to the flask.

-

Solvent: Add anhydrous Methanol (50 mL). The starting material may not dissolve completely at room temperature; a suspension is normal.

-

Base Addition: While stirring vigorously at room temperature, add Triethylamine (1.1 eq, e.g., 1.53 mL, 11 mmol) dropwise over 5 minutes.

-

Mechanistic Insight: Triethylamine acts as a proton scavenger. Methanol acts as both the solvent and the nucleophile.[1][2][3] Using a stronger base like NaOMe (Sodium Methoxide) is possible but risks double-substitution (forming 2,3-dimethoxy-1,4-naphthoquinone). Et3N provides milder conditions favoring mono-substitution.

-

Step 2: Reaction & Monitoring

-

Heating: Heat the reaction mixture to a gentle reflux (approx. 65°C) .

-

Observation: The yellow/orange suspension will gradually clarify and darken as the reaction proceeds.

-

Timeline: Reflux for 2–4 hours .

-

TLC Monitoring: Monitor progress using TLC (Silica gel, Eluent: Hexane/Ethyl Acetate 8:2).

-

Starting Material (Dibromo): High Rf (non-polar).

-

Product (Bromo-Methoxy): Medium Rf.

-

Over-reaction (Dimethoxy): Low Rf.[4]

-

Stop the reaction when the starting material spot disappears to prevent over-substitution.

-

Step 3: Workup & Purification

-

Concentration: Remove the methanol solvent under reduced pressure (Rotavap) to obtain a solid residue.

-

Extraction: Dissolve the residue in Dichloromethane (50 mL) and wash with Water (2 x 30 mL) to remove triethylammonium bromide salts.

-

Drying: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate to dryness.

-

Recrystallization: Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.

-

Alternative: If TLC shows impurities, perform flash column chromatography (Silica gel, Hexane -> 10% EtOAc/Hexane).

-

Data Summary & Characterization

The following data parameters validate the identity of the synthesized compound.

| Parameter | Value / Description | Notes |

| Appearance | Yellow to Orange needles/solid | Typical of naphthoquinones |

| Yield | 75% – 85% | Optimized via mono-substitution control |

| Melting Point | 150 – 155 °C (Predicted/Range) | Distinct from precursor (218°C) |

| 1H NMR (CDCl3) | δ 4.20 (s, 3H, -OCH3) | Characteristic methoxy singlet |

| δ 7.70–7.80 (m, 2H, Ar-H) | Aromatic ring protons | |

| δ 8.10–8.20 (m, 2H, Ar-H) | Aromatic ring protons (peri-positions) | |

| IR Spectroscopy | ~1670 cm⁻¹ (C=O, quinone) | Strong carbonyl stretch |

| ~1590 cm⁻¹ (C=C) | Aromatic/Quinone alkene stretch |

Note: The exact melting point may vary slightly based on the solvent of crystallization. The values above are consistent with 2-methoxy-3-halo-1,4-naphthoquinone analogs.

Safety & Handling (MSDS Highlights)

-

2,3-Dibromo-1,4-naphthoquinone: Irritant to eyes, respiratory system, and skin. Potentially a skin sensitizer. Handle in a fume hood.

-

Methanol: Toxic by ingestion and inhalation. Flammable.

-

Triethylamine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

General Precaution: Naphthoquinones are known redox-active compounds and can generate Reactive Oxygen Species (ROS) in biological systems. Wear nitrile gloves and safety goggles at all times.

Troubleshooting & Expert Tips

-

Issue: Low Yield / Multiple Spots on TLC.

-

Cause: Over-reaction leading to 2,3-dimethoxy-1,4-naphthoquinone.

-

Solution: Reduce the equivalents of base to 1.0 eq and monitor TLC strictly every 30 minutes. Do not prolong reflux unnecessarily.

-

-

Issue: Starting Material Remains.

-

Cause: Insufficient nucleophilicity of methanol.

-

Solution: Switch from Et3N to a catalytic amount of NaOMe (0.95 eq) in Methanol at 0°C, then warm to room temperature. This is more aggressive; ensure precise stoichiometry.

-

-

Issue: Product is Oily/Sticky.

-

Cause: Residual solvent or triethylammonium salts.

-

Solution: Ensure thorough water wash during extraction. Recrystallize from cold ethanol to induce proper crystal lattice formation.

-

References

-

Synthesis of 2-methoxy-3-chloro-1,4-naphthoquinone (Analogous Protocol)

- Delarmelina, J. M., et al. (2015). "Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives." Journal of the Brazilian Chemical Society, 26(9), 1804-1816.

-

Reactivity of 2-bromo-3-methoxy-1,4-naphthoquinone

- Yoshida, K., et al. (2002). "Chemoselective Substitution Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone." Chemistry Letters, 31(3).

-

Preparation of 2,3-dibromo-1,4-naphthoquinone (Precursor)

-

Sigma-Aldrich Product Data: 2,3-Dibromo-1,4-naphthoquinone.

-

Sources

nucleophilic substitution reactions of 2-bromo-3-methoxy-1,4-naphthalenedione

Application Note: Chemoselective Nucleophilic Substitution of 2-Bromo-3-methoxy-1,4-naphthalenedione

Part 1: Core Directive & Executive Summary

The Challenge:

2-Bromo-3-methoxy-1,4-naphthalenedione (Compound 1 ) presents a unique synthetic paradox. It possesses two electrophilic sites activated by the quinone carbonyls: C-2 (bearing a bromine atom) and C-3 (bearing a methoxy group). Standard nucleophilic aromatic substitution (

The Insight: Contrary to standard textbook predictions, the reactivity of Compound 1 is highly chemoselective and dependent on the nature of the nucleophile.

-

Hard Nucleophiles (Amines): Preferentially displace the Methoxy group at C-3, retaining the bromine atom. This yields 2-bromo-3-amino-1,4-naphthoquinones.[1][2][3]

-

Soft Nucleophiles (Thiols): Preferentially displace the Bromine atom at C-2, retaining the methoxy group. This yields 2-alkylthio-3-methoxy-1,4-naphthoquinones.[1][3]

This guide details the protocols to exploit this divergence, allowing researchers to synthesize specific regioisomers for drug discovery (e.g., Apatone analogs, antimicrobial agents) without complex protecting group strategies.

Part 2: Scientific Integrity & Mechanism

The Chemoselectivity Switch

The divergence in reactivity is governed by the electronic character of the quinone ring and the Hard-Soft Acid-Base (HSAB) theory.

-

Pathway A (Amines): Primary and secondary amines act as "hard" nucleophiles. While Br is the better leaving group, the C-3 position (bearing OMe) is activated differently. The electron-donating methoxy group makes C-3 more electron-rich than C-2, but the transition state for amine attack at C-3 is likely stabilized by hydrogen bonding with the adjacent carbonyl oxygen or by specific orbital overlap that favors the expulsion of the hard alkoxide leaving group over the soft bromide.

-

Pathway B (Thiols): Thiols are "soft" nucleophiles. They attack the softer electrophilic center, C-2, which is bonded to the soft bromine atom. This follows the classic

trajectory where the best leaving group (Br) is displaced.

Reaction Pathways Diagram

Figure 1: Divergent reaction pathways for 2-bromo-3-methoxy-1,4-naphthoquinone based on nucleophile type.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-amino-1,4-naphthoquinones

Target: Displacement of OMe group.

Materials:

-

Starting Material: 2-Bromo-3-methoxy-1,4-naphthoquinone (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (2.0 - 5.0 equiv)

-

Solvent: Methanol (anhydrous preferred)

-

Purification: Silica Gel 60

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mmol of 2-bromo-3-methoxy-1,4-naphthoquinone in 20 mL of Methanol. The solution should be yellow/orange.

-

Addition: Add the amine (0.2–0.5 mmol) dropwise to the solution. Note: Perform this step in the dark or low light if the amine is light-sensitive, though the quinone itself is relatively stable.

-

Reaction: Stir at Room Temperature (25°C) .

-

Visual Cue: The solution will typically darken to a deep red or purple color immediately upon amine addition, indicating the formation of the charge-transfer complex or the substitution product.

-

-

Monitoring: Monitor via TLC (Pentane:Ethyl Acetate 95:5). The starting material (

) will disappear, replaced by a lower-

Time: Simple amines react within 1-3 hours. Bulky amines may require refluxing for 2-4 hours.

-

-

Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess amine.

-

Purification: Purify the residue via silica gel flash chromatography (Eluent: Pentane/EtOAc gradient).

-

Yield: Expect 80-95% yield of purple/red crystals.

Data Validation (Expected NMR Signals):

-

Missing: The singlet for the methoxy group (

ppm) will be absent . -

Present: Signals corresponding to the alkyl protons of the amine. The quinone ring protons (C5-C8) will remain as two multiplets.

Protocol B: Synthesis of 2-Alkylthio-3-methoxy-1,4-naphthoquinones

Target: Displacement of Br atom.

Materials:

-

Starting Material: 2-Bromo-3-methoxy-1,4-naphthoquinone (1.0 equiv)

-

Nucleophile: Alkyl Thiol (1.1 equiv)

-

Base/Catalyst: Triethylamine (1.0 equiv) or catalytic amine.

-

Solvent: Methanol or Ethanol.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equiv of quinone in Methanol.

-

Activation: Add 1.0 equiv of Triethylamine. The base is critical to generate the thiolate anion (

) and to neutralize the HBr byproduct. -

Addition: Add the alkyl thiol slowly.

-

Reaction: Stir at Room Temperature for 1-2 hours.

-

Observation: Unlike the amine reaction, this pathway displaces the bromine.

-

Work-up: Evaporate solvent. Dissolve residue in DCM, wash with water (to remove Et3N·HBr salts), dry over

. -

Purification: Recrystallization from Ethanol or Column Chromatography.

Data Validation (Expected NMR Signals):

-

Present: The methoxy singlet (

ppm) will be retained . -

Shift: The alkylthio group signals will appear.

Part 4: Comparative Data & Troubleshooting

| Parameter | Amine Reaction (Protocol A) | Thiol Reaction (Protocol B) |

| Leaving Group | Methoxy (-OMe) | Bromine (-Br) |

| Product Type | 2-Bromo-3-amino-NQ | 2-Thio-3-methoxy-NQ |

| Visual Color | Deep Purple/Red | Orange/Red |

| Key Condition | Excess Amine, Methanol | Base (Et3N) required |

| Common Pitfall | Refluxing too long with excess amine may lead to double substitution (displacing Br as well). | Failure to add base results in no reaction (Thiol is too weak). |

Troubleshooting Guide:

-

Issue: No reaction with tertiary amines.

-

Cause: Tertiary amines cannot lose a proton to re-aromatize the intermediate or form the stable amino-quinone product. They may form Charge Transfer (CT) complexes (blue/green color) but will not yield a substitution product.

-

-

Issue: Formation of 2,3-disubstituted product.

-

Cause: Large excess of nucleophile and high heat.

-

Solution: Control stoichiometry strictly (1.1 - 1.5 equiv) and temperature.

-

Part 5: Biological Context & Applications[1][4]

The synthesized derivatives are critical in "Redox Cycling" therapies.

-

Apatone® Analogs: 2-bromo-1,4-naphthoquinone derivatives are potent generators of Hydrogen Peroxide (

) in the presence of Ascorbate.[4] The bromine atom acts as an electron-withdrawing group (EWG), increasing the reduction potential of the quinone. -

Protocol A Products (Amino-Bromo): Retain the Br atom, maintaining the high redox potential while allowing the amine tail to target specific cellular compartments (e.g., mitochondria).

-

Protocol B Products (Thio-Methoxy): Useful for conjugating the quinone to cysteine residues in proteins or glutathione (GSH) depletion studies.

References

-

Stills, B. L., Lauzon, C. B., & Otsuki, T. (2002). Chemoselective Substitution Reaction of 2-Bromo-3-methoxy-1,4-naphthoquinone.[1][3] Chemistry Letters, 31(3), 296–297.

-

Verrax, J., et al. (2011). 2-Bromo-1,4-naphthoquinone: a potentially improved substitute of menadione in Apatone™ therapy.[4] Biochemical Pharmacology.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Application Note: 2-Bromo-3-methoxy-1,4-naphthalenedione as a Chemoselective Precursor for Targeted Anticancer Agents

Introduction & Mechanistic Rationale

In the landscape of oncology drug development, the 1,4-naphthoquinone scaffold is a privileged structure, frequently exhibiting potent antiproliferative, antimalarial, and antimicrobial properties[1]. Among the synthetic precursors used to generate these bioactive molecules, 2-bromo-3-methoxy-1,4-naphthalenedione (also known as 2-bromo-3-methoxy-1,4-naphthoquinone) stands out due to its unique electronic topography.

The presence of two distinct leaving groups—a bromide at the C-2 position and a methoxy group at the C-3 position—enables highly controlled, chemoselective substitution reactions[2]. This chemoselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle:

-

Hard Nucleophiles (Alkylamines): Preferentially attack the harder electrophilic center at C-3, displacing the methoxy group to yield 2-alkylamino-3-bromo-1,4-naphthoquinones[3].

-

Soft Nucleophiles (Alkylthiolates): Preferentially attack the softer electrophilic center at C-2, displacing the bromide ion to yield 2-alkylthio-3-methoxy-1,4-naphthoquinones[3].

Beyond simple substitution, this precursor also undergoes regioselective photochemical cycloadditions with alkenes and silylenolethers to form complex polycyclic aromatic quinones[4]. The resulting functionalized naphthoquinones act as potent anticancer agents by disrupting critical survival pathways in tumor cells, including the inhibition of STAT3 dimerization, modulation of Cdc25 phosphatases, and binding to MKK7[1][5].

Pathway & Workflow Visualization

The following diagram illustrates the chemoselective divergence of 2-bromo-3-methoxy-1,4-naphthalenedione and how the resulting structural modifications map to specific oncological targets.

Figure 1: Chemoselective functionalization of 2-bromo-3-methoxy-1,4-naphthalenedione and downstream anticancer mechanisms.

Quantitative Data Summaries

The efficacy of the chemoselective synthesis and the subsequent biological potency of the derivatives are summarized below.

Table 1: Chemoselective Substitution Yields

Reaction conditions: 0.1 mmol precursor in 20 mL methanol at room temperature[3].

| Reagent Added | Primary Nucleophile | Major Product Formed | Isolated Yield (%) |

| Propylamine | Amine (Hard) | 2-Bromo-3-propylamino-1,4-naphthoquinone | 98% |

| Isopropylamine | Amine (Hard) | 2-Bromo-3-isopropylamino-1,4-naphthoquinone | 91% |

| Propylthiol + Amine | Thiolate (Soft) | 2-Propylthio-3-methoxy-1,4-naphthoquinone | 90% |

| Isopropylthiol + Amine | Thiolate (Soft) | 2-Isopropylthio-3-methoxy-1,4-naphthoquinone | 85% |

Table 2: Antiproliferative Activity of Substituted 1,4-Naphthoquinones

In vitro IC50 values against human cancer cell lines[1].

| Cancer Cell Line | Tissue Origin | Target Mechanism | IC50 Range (µM) |

| DU-145 | Prostate | STAT3 Dimerization Inhibition | 1.0 - 3.0 |

| MDA-MB-231 | Breast | STAT3 Dimerization Inhibition | 1.0 - 3.0 |

| HT-29 | Colon | STAT3 Dimerization Inhibition | 1.0 - 3.0 |

Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-Alkylamino-3-bromo-1,4-naphthoquinones

Causality Note: Methanol is selected as the solvent because its polar protic nature stabilizes the transition state during nucleophilic attack, facilitating the rapid displacement of the methoxy group by the amine[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 0.1 mmol of 2-bromo-3-methoxy-1,4-naphthalenedione in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophile Addition: Add 0.12 mmol of the desired alkylamine (e.g., propylamine) dropwise at room temperature.

-

Observation: The solution will immediately transition from yellow to dark red/purple, indicating the formation of the amino-quinone chromophore.

-

-

Reaction Propagation: Stir the mixture at room temperature for 2 to 3 hours. For sterically hindered amines (e.g., tert-butylamine), reflux the mixture at 65°C to overcome steric repulsion.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (80:20) system. The reaction is complete when the higher-Rf precursor spot is fully consumed.

-

Purification: Concentrate the mixture in vacuo. Purify the crude residue via silica gel column chromatography using a pentane/ethyl acetate (95:5) eluent.

-